Cytidine 5'-diphosphate 2',3'-dialdehyde

Vue d'ensemble

Description

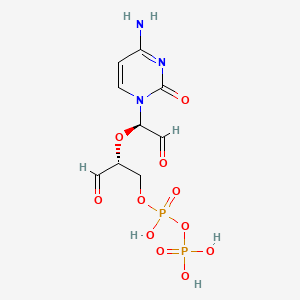

Cytidine 5’-diphosphate 2’,3’-dialdehyde is a derivative of cytidine diphosphate, a nucleoside diphosphate. This compound contains two phosphate groups esterified to the sugar moiety and is known for its role in various biochemical processes, particularly in the synthesis of phospholipids and nucleic acids .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Cytidine 5’-diphosphate 2’,3’-dialdehyde typically involves the oxidation of cytidine 5’-diphosphate. One common method is the use of periodate oxidation, where sodium periodate (NaIO4) is used to oxidize the vicinal diol groups on the ribose moiety of cytidine 5’-diphosphate, resulting in the formation of the dialdehyde derivative .

Industrial Production Methods: Industrial production of Cytidine 5’-diphosphate 2’,3’-dialdehyde follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product. The compound is then purified using techniques like chromatography and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions: Cytidine 5’-diphosphate 2’,3’-dialdehyde undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming imines or other derivatives.

Common Reagents and Conditions:

Oxidation: Sodium periodate (NaIO4) is commonly used for oxidation.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Ammonia or primary amines can be used for nucleophilic substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Imines or other derivatives.

Applications De Recherche Scientifique

Cytidine 5’-diphosphate 2’,3’-dialdehyde has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of various nucleotides and nucleotide analogs.

Biology: Plays a role in the study of nucleotide metabolism and enzyme mechanisms.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for antiviral and anticancer agents.

Industry: Utilized in the production of nucleic acid-based products and as a biochemical reagent

Mécanisme D'action

The mechanism of action of Cytidine 5’-diphosphate 2’,3’-dialdehyde involves its interaction with various enzymes and biochemical pathways. The compound can act as a substrate or inhibitor for enzymes involved in nucleotide metabolism. It can also participate in the formation of Schiff bases with amino groups of proteins, affecting their function and activity .

Comparaison Avec Des Composés Similaires

Cytidine 5’-diphosphate: A nucleoside diphosphate involved in phospholipid synthesis.

Cytidine 5’-monophosphate: A nucleotide involved in RNA synthesis.

Cytidine 5’-triphosphate: A high-energy molecule involved in RNA synthesis and as a coenzyme in lipid biosynthesis

Uniqueness: Cytidine 5’-diphosphate 2’,3’-dialdehyde is unique due to the presence of the dialdehyde groups, which confer distinct chemical reactivity and potential for forming covalent bonds with biomolecules. This makes it a valuable tool in biochemical research and a potential precursor for therapeutic agents .

Activité Biologique

Cytidine 5'-diphosphate 2',3'-dialdehyde (CDP-2',3'-dialdehyde) is a significant compound in the field of biochemistry, particularly related to nucleotide metabolism and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Overview of this compound

CDP-2',3'-dialdehyde is a derivative of cytidine diphosphate characterized by the presence of two aldehyde groups at the 2' and 3' positions of the ribose sugar. This structural modification imparts unique chemical reactivity, allowing it to participate in various biochemical processes, including enzyme interactions and nucleotide synthesis.

The biological activity of CDP-2',3'-dialdehyde is primarily mediated through its interaction with enzymes involved in nucleotide metabolism. It can act as both a substrate and an inhibitor for various enzymes, influencing metabolic pathways crucial for cellular function. The aldehyde groups can form Schiff bases with amino groups in proteins, altering their activity and potentially leading to therapeutic effects.

Applications in Research and Medicine

CDP-2',3'-dialdehyde has several notable applications:

- Nucleotide Synthesis : Used as a reagent in synthesizing nucleotides and nucleotide analogs, facilitating research in nucleic acid chemistry.

- Antiviral and Anticancer Research : Investigated for its potential as a precursor for antiviral agents and anticancer therapies due to its ability to interfere with viral replication mechanisms.

- Biochemical Reagent : Employed in various biochemical assays to study nucleotide metabolism.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Role |

|---|---|---|

| Cytidine 5'-diphosphate | Nucleoside diphosphate | Involved in phospholipid synthesis |

| Cytidine 5'-monophosphate | Nucleoside monophosphate | Key player in RNA synthesis |

| Cytidine 5'-triphosphate | High-energy molecule | Coenzyme in lipid biosynthesis |

| This compound | Dialdehyde modification | Unique reactivity; potential therapeutic uses |

Case Studies

-

Antiviral Activity :

A study examined the antiviral properties of CDP-2',3'-dialdehyde against various viral strains. The results indicated that the compound exhibited significant inhibition of viral replication, suggesting its potential as a therapeutic agent. The mechanism involved interference with RNA-dependent RNA polymerases, crucial for viral replication. -

Impact on Enzyme Activity :

Research has shown that CDP-2',3'-dialdehyde can inhibit certain enzymes involved in nucleotide metabolism. For instance, it was found to significantly reduce the activity of cytidine deaminase enzymes, which play a role in converting cytidine to uridine. This inhibition could lead to altered levels of nucleotides within cells, impacting cellular processes such as proliferation and differentiation.

Research Findings

Recent studies have highlighted the following key findings regarding CDP-2',3'-dialdehyde:

- Chemical Reactivity : The compound undergoes oxidation and reduction reactions, leading to various derivatives that may have distinct biological activities.

- Substrate Versatility : CDP-2',3'-dialdehyde has been shown to participate in multiple biochemical pathways, making it a versatile tool for researchers studying nucleotide metabolism.

- Therapeutic Potential : Its ability to modulate enzyme activity suggests that CDP-2',3'-dialdehyde could be developed into novel therapeutic agents targeting viral infections or cancer.

Propriétés

IUPAC Name |

[(2R)-2-[(1R)-1-(4-amino-2-oxopyrimidin-1-yl)-2-oxoethoxy]-3-oxopropyl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O11P2/c10-7-1-2-12(9(15)11-7)8(4-14)22-6(3-13)5-21-25(19,20)23-24(16,17)18/h1-4,6,8H,5H2,(H,19,20)(H2,10,11,15)(H2,16,17,18)/t6-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKNZZWKZFGFISK-POYBYMJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C(C=O)OC(COP(=O)(O)OP(=O)(O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@@H](C=O)O[C@H](COP(=O)(O)OP(=O)(O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236552 | |

| Record name | Cytidine 5'-diphosphate 2',3'-dialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87668-74-4 | |

| Record name | Cytidine 5'-diphosphate 2',3'-dialdehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087668744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytidine 5'-diphosphate 2',3'-dialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.